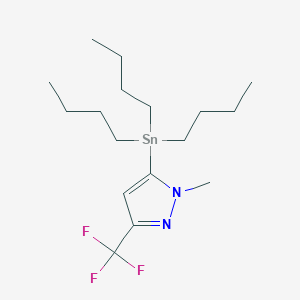

tert-Butyl (3-methylthiophen-2-yl)carbamate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tert-butyl (3-methylthiophen-2-yl)carbamate involves several steps, including protection and deprotection strategies, functional group transformations, and coupling reactions. One approach involves the reaction of 3-methylthiophene with isocyanates or chloroformates in the presence of a base to introduce the carbamate functionality. The tert-butyl group is typically introduced through the use of tert-butyl chloroformate or similar reagents, providing the compound its characteristic tert-butyl protection group. This synthesis pathway highlights the chemical's versatility and its adaptability in various synthetic applications (Das et al., 2016).

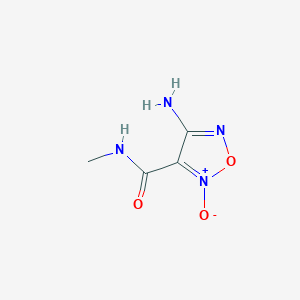

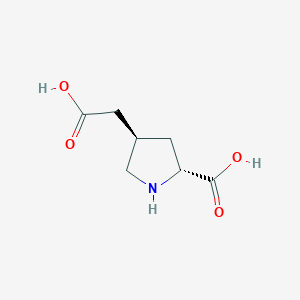

Molecular Structure Analysis

The molecular structure of tert-butyl (3-methylthiophen-2-yl)carbamate is characterized by its carbamate group and the presence of a 3-methylthiophene ring. The tert-butyl group provides steric bulk, influencing the molecule's reactivity and physical properties. X-ray diffraction studies reveal the compound's crystalline structure, showcasing the intermolecular interactions that stabilize its solid-state form. These interactions include hydrogen bonding and π-π stacking, which are crucial for understanding the compound's behavior in various solvents and reactions (Das et al., 2016).

Chemical Reactions and Properties

tert-Butyl (3-methylthiophen-2-yl)carbamate participates in various chemical reactions, leveraging its carbamate functionality for nucleophilic attacks and as a precursor for further synthetic modifications. It undergoes transformations such as hydrolysis, aminolysis, and alcoholysis, leading to the formation of corresponding amines, alcohols, and other derivatives. These reactions are pivotal for synthesizing pharmaceuticals and agrochemicals, demonstrating the compound's broad applicability in organic synthesis (Sakaitani & Ohfune, 1990).

Applications De Recherche Scientifique

Environmental Impact and Remediation

Research on compounds structurally related to tert-Butyl (3-methylthiophen-2-yl)carbamate, such as Methyl Tert-butyl Ether (MTBE), reveals significant interest in understanding their environmental impact and methods for remediation. MTBE, for instance, has been extensively studied for its presence in groundwater and soil due to its use as a gasoline additive. Studies have explored MTBE's biodegradation under aerobic and anaerobic conditions, indicating potential pathways for mitigating environmental contamination (Fiorenza & Rifai, 2003; Stocking et al., 2004). These findings suggest avenues for research into similar compounds, focusing on environmental safety and degradation mechanisms.

Mécanisme D'action

Carbamates are known to have various mechanisms of action depending on their specific structure and the context in which they are used. For instance, some carbamates are used as therapeutic agents and can play a role in drug-target interaction or improve the biological activity of parent molecules .

Safety and Hazards

The safety information for “tert-Butyl (3-methylthiophen-2-yl)carbamate” includes several hazard statements: H315, H319, H335 . These correspond to potential skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

Propriétés

IUPAC Name |

tert-butyl N-(3-methylthiophen-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-7-5-6-14-8(7)11-9(12)13-10(2,3)4/h5-6H,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOYPJRPYUJYATK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutanoic acid](/img/structure/B63528.png)